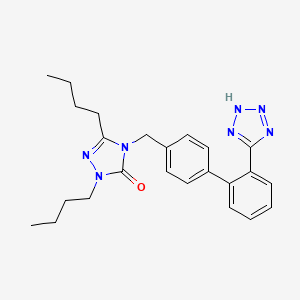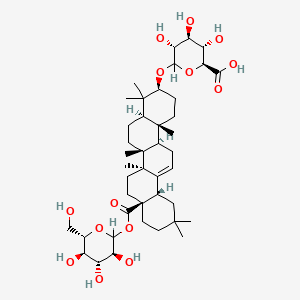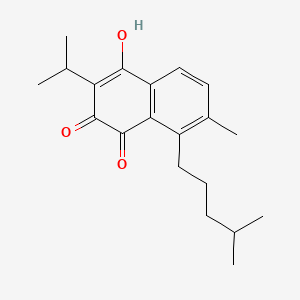
2,5-Dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one
Overview
Description
SC-51316 is a nonpeptidic angiotensin II receptor antagonist. It is known for its ability to inhibit the pressor response to angiotensin II, making it a valuable compound in the treatment of hypertension. SC-51316 is an orally active agent that has shown efficacy in reducing blood pressure in various animal models .
Preparation Methods
The synthesis of SC-51316 involves several steps, starting with the preparation of the core structure, which is a triazolone derivative. The synthetic route typically includes the following steps:
Formation of the triazolone ring: This involves the reaction of appropriate starting materials under controlled conditions to form the triazolone core.
Substitution reactions: Various substituents are introduced to the triazolone core through substitution reactions. These reactions are carried out under specific conditions to ensure the desired substituents are correctly positioned.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain SC-51316 in its pure form.
Chemical Reactions Analysis
SC-51316 undergoes several types of chemical reactions, including:
Oxidation: SC-51316 can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions can be performed on SC-51316 to obtain reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: SC-51316 can undergo substitution reactions where one or more substituents on the molecule are replaced with different groups.
Scientific Research Applications
SC-51316 has a wide range of scientific research applications, including:
Chemistry: In chemistry, SC-51316 is used as a tool compound to study the mechanisms of angiotensin II receptor antagonism and to develop new antihypertensive agents.
Biology: In biological research, SC-51316 is used to investigate the role of angiotensin II receptors in various physiological and pathological processes.
Medicine: SC-51316 has potential therapeutic applications in the treatment of hypertension and related cardiovascular diseases. It is used in preclinical studies to evaluate its efficacy and safety as an antihypertensive agent.
Industry: In the pharmaceutical industry, SC-51316 is used in the development of new drugs targeting the renin-angiotensin system
Mechanism of Action
SC-51316 exerts its effects by antagonizing the angiotensin II type 1 receptor. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. By blocking the angiotensin II type 1 receptor, SC-51316 prevents the binding of angiotensin II, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to a reduction in blood pressure and a decrease in the workload on the heart .
Comparison with Similar Compounds
SC-51316 is unique among angiotensin II receptor antagonists due to its nonpeptidic nature. Similar compounds include:
Losartan: A well-known angiotensin II receptor antagonist that is also used to treat hypertension. Unlike SC-51316, losartan is a peptidic compound.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action. Valsartan is also a peptidic compound.
Candesartan: This compound is similar to SC-51316 in its ability to block the angiotensin II type 1 receptor but differs in its chemical structure and pharmacokinetic properties.
SC-51316 stands out due to its nonpeptidic structure, which may offer advantages in terms of stability and bioavailability compared to peptidic angiotensin II receptor antagonists.
Properties
CAS No. |
133690-62-7 |
|---|---|
Molecular Formula |
C24H29N7O |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29) |
InChI Key |
STODEQQYGGTXOS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |
Appearance |
Solid powder |
Key on ui other cas no. |
133690-62-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one 3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- SC 51316 SC-51316 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)


![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)








